molecular formula C13H8Cl2O3 B3371664 2-Chloro-6-(2-chlorophenoxy)benzoic acid CAS No. 76093-25-9

2-Chloro-6-(2-chlorophenoxy)benzoic acid

Cat. No. B3371664
CAS RN: 76093-25-9
M. Wt: 283.1 g/mol
InChI Key: FLNREEXVEZVVFC-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-chlorophenoxy)benzoic acid is a chemical compound with the CAS Number: 76093-25-9 . It has a molecular weight of 283.11 and is typically stored at room temperature . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-6-(2-chlorophenoxy)benzoic acid . The InChI code is 1S/C13H8Cl2O3/c14-8-4-1-2-6-10(8)18-11-7-3-5-9(15)12(11)13(16)17/h1-7H, (H,16,17) .


Physical And Chemical Properties Analysis

2-Chloro-6-(2-chlorophenoxy)benzoic acid is a powder with a melting point of 138-139 degrees Celsius .

Scientific Research Applications

Chemical Properties

“2-Chloro-6-(2-chlorophenoxy)benzoic acid” has a CAS Number of 76093-25-9 and a molecular weight of 283.11 . It is a powder at room temperature and has a melting point of 138-139 degrees Celsius .

Pesticide Use

This compound is used in the formulation of pesticides . Pesticides are chemicals used globally to kill, reduce, or repel organisms that can threaten public health or the economy . The use of pesticides dates back to ancient times (1000 BC), and their development and application were triggered by World War II, essentially to control the spread of diseases such as typhus, river blindness, and malaria .

Herbicide Use

“2-Chloro-6-(2-chlorophenoxy)benzoic acid” is also used in the formulation of herbicides . Herbicides are a type of pesticide that are used to kill unwanted plants. Similar to pesticides, herbicides can have environmental persistence and bioaccumulation characteristics .

Environmental Impact

The intensive application of pesticides and herbicides, combined with the biodegradation-resistance shown by some of these compounds, often results in environmental accumulation and bioaccumulation . Understanding how these chemicals can negatively affect their surroundings is essential .

Human Toxicity

Pesticides target systems or enzymes in pests which may be the same or similar in other non-target organisms, such as human beings . Exposure to pesticides is constant since these transfer to air, soil, and water .

Research in Pathologies

Research has proposed that compounds similar to “2-Chloro-6-(2-chlorophenoxy)benzoic acid” play a role in pathologies like ischemic stroke and cancer where pH might drop below 6.5 .

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-Chloro-6-(2-chlorophenoxy)benzoic acid are not available, one study suggests that a similar compound, CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid, may be a promising scaffold for the development of future TMEM206 inhibitors .

properties

IUPAC Name

2-chloro-6-(2-chlorophenoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-8-4-1-2-6-10(8)18-11-7-3-5-9(15)12(11)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNREEXVEZVVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C(=CC=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(2-chlorophenoxy)benzoic acid

CAS RN

76093-25-9
Record name 2-chloro-6-(2-chlorophenoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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